molecular formula C14H12F3NO B14079593 3-Amino-4-methoxy-3'-(trifluoromethyl)biphenyl

3-Amino-4-methoxy-3'-(trifluoromethyl)biphenyl

Cat. No.: B14079593
M. Wt: 267.25 g/mol
InChI Key: XFUBLWZTHHCPPY-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl core substituted with an amino group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxy-3’-(trifluoromethyl)phenyl: Similar in structure but lacks the biphenyl core.

    4-Methoxy-3’-(trifluoromethyl)biphenyl: Similar but lacks the amino group.

    3-Amino-4-methoxyphenyl: Similar but lacks the trifluoromethyl group.

Uniqueness

3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

2-methoxy-5-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H12F3NO/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3

InChI Key

XFUBLWZTHHCPPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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